molecular formula C19H18N2O B1613644 2-Cyano-2'-pyrrolidinomethyl benzophenone CAS No. 898774-20-4

2-Cyano-2'-pyrrolidinomethyl benzophenone

Cat. No.: B1613644
CAS No.: 898774-20-4
M. Wt: 290.4 g/mol
InChI Key: IJBBLFJXOWXCGO-UHFFFAOYSA-N
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Description

2-Cyano-2’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C19H18N2O and a molecular weight of 290.36 . It is also known by the chemical name Benzonitrile, 2-[2-(1-pyrrolidinylmethyl)benzoyl]- .


Synthesis Analysis

The synthesis of 2-Cyano-2’-pyrrolidinomethyl benzophenone involves a catalytic system involving palladium and copper to achieve the cyclization of N-arylcyanothioformamides . The reaction was achieved in the presence of air, using 2.0 equiv of an inorganic additive (KI) .


Molecular Structure Analysis

The molecular structure of 2-Cyano-2’-pyrrolidinomethyl benzophenone consists of 19 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical and Chemical Properties Analysis

The boiling point of 2-Cyano-2’-pyrrolidinomethyl benzophenone is predicted to be 495.9±35.0 °C, and its density is predicted to be 1.19±0.1 g/cm3 . Its pKa is predicted to be 9.42±0.20 .

Scientific Research Applications

Photoreaction Studies Benzophenone derivatives have been studied extensively for their roles in photoinitiated reactions. Research conducted by Caronna, Morrocchi, and Vittimberga (1990) demonstrates the effect of pH on the photoreaction of benzophenone derivatives in aqueous solutions, highlighting the influence of environmental conditions on chemical reactions involving these compounds (Caronna, Morrocchi, & Vittimberga, 1990).

Biochemical Applications Benzophenone photophores are pivotal in biochemical research for mapping protein interactions and modifying biological molecules. Dormán, Nakamura, Pulsipher, and Prestwich (2016) reviewed the biochemical applications of benzophenone, including its use in binding site mapping and bioconjugation, due to its unique photochemical properties (Dormán et al., 2016).

Environmental Concerns and Degradation The environmental impact and degradation of benzophenone derivatives, including the common UV-filter benzophenone-3, have been subjects of concern due to their potential endocrine-disrupting effects. Research by Watanabe et al. (2015) explores the metabolism of benzophenone-3 by liver microsomes and its implications for environmental and human health (Watanabe et al., 2015). Additionally, the work of Zúñiga-Benítez, Aristizábal-Ciro, and Peñuela (2016) on the photocatalytic degradation of benzophenone-3 provides insights into potential methods for mitigating its presence in water sources (Zúñiga-Benítez et al., 2016).

Photocrosslinking Applications The inclusion of benzophenone as a photocrosslinking agent in biological studies has enabled the exploration of protein interactions and dynamics. A study by Chin et al. (2002) demonstrates the in vivo incorporation of a benzophenone-derived amino acid into proteins in Escherichia coli, showcasing the utility of benzophenone in elucidating protein structures and functions (Chin et al., 2002).

Properties

IUPAC Name

2-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c20-13-15-7-1-3-9-17(15)19(22)18-10-4-2-8-16(18)14-21-11-5-6-12-21/h1-4,7-10H,5-6,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBBLFJXOWXCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643636
Record name 2-{2-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-20-4
Record name 2-[2-(1-Pyrrolidinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{2-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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